
1-(5'-(L-Citrullylamino)-5'-deoxy-beta-D-allofuranosyluronic acid)uracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5’-(L-Citrullylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is a complex organic compound that combines elements of amino acids and nucleosides This compound is notable for its unique structure, which includes a uracil base linked to a modified sugar moiety and an amino acid derivative
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5’-(L-Citrullylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil typically involves multiple steps:
Formation of the Sugar Moiety: The synthesis begins with the preparation of the beta-D-allofuranosyluronic acid. This can be achieved through the oxidation of beta-D-allofuranose using reagents like nitric acid or other oxidizing agents.
Amino Acid Derivatization: L-Citrulline is then introduced to the sugar moiety. This step often involves the activation of the carboxyl group of L-Citrulline, which can be facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine.
Nucleoside Formation: The final step involves the coupling of the modified sugar with uracil. This can be achieved through glycosylation reactions, where the sugar moiety is activated (e.g., using trichloroacetimidate) and then reacted with uracil under acidic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions: 1-(5’-(L-Citrullylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil can undergo various chemical reactions, including:
Oxidation: The uronic acid moiety can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can modify the uronic acid group to an alcohol.
Substitution: The amino group of L-Citrulline can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Further oxidized uronic acids.
Reduction Products: Alcohol derivatives of the sugar moiety.
Substitution Products: Various substituted derivatives depending on the reagents used.
Chemistry:
Synthesis of Nucleoside Analogues: This compound can serve as a precursor for the synthesis of various nucleoside analogues, which are important in medicinal chemistry.
Biology:
Enzyme Studies: It can be used to study enzyme interactions, particularly those involving nucleoside metabolism.
Medicine:
Antiviral Research:
Cancer Research: It may be investigated for its role in inhibiting certain cancer cell pathways.
Industry:
Biocatalysis: It can be used in biocatalytic processes to produce other valuable compounds.
Pharmaceutical Manufacturing: Its derivatives can be used in the synthesis of pharmaceutical intermediates.
作用机制
The mechanism of action of 1-(5’-(L-Citrullylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil involves its interaction with various molecular targets:
Molecular Targets: Enzymes involved in nucleoside metabolism, such as nucleoside phosphorylases and kinases.
Pathways Involved: It can influence pathways related to nucleotide synthesis and degradation, potentially affecting DNA and RNA synthesis.
相似化合物的比较
1-(5’-Amino-5’-deoxy-beta-D-allofuranosyluronic acid)uracil: Similar structure but with an amino group instead of the L-Citrullylamino group.
1-(5’-Deoxy-beta-D-allofuranosyluronic acid)uracil: Lacks the amino acid derivative.
Uniqueness:
- The presence of the L-Citrullylamino group in 1-(5’-(L-Citrullylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil provides unique biochemical properties, potentially enhancing its interaction with specific enzymes and receptors compared to its analogues.
属性
CAS 编号 |
86632-65-7 |
|---|---|
分子式 |
C16H24N6O9 |
分子量 |
444.40 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-amino-5-(carbamoylamino)pentanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C16H24N6O9/c17-6(2-1-4-19-15(18)29)12(26)21-8(14(27)28)11-9(24)10(25)13(31-11)22-5-3-7(23)20-16(22)30/h3,5-6,8-11,13,24-25H,1-2,4,17H2,(H,21,26)(H,27,28)(H3,18,19,29)(H,20,23,30)/t6-,8-,9-,10+,11?,13+/m0/s1 |
InChI 键 |
CBYNLXDCLVCZJB-MJDMCLFPSA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H](C(O2)[C@@H](C(=O)O)NC(=O)[C@H](CCCNC(=O)N)N)O)O |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C(=O)O)NC(=O)C(CCCNC(=O)N)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


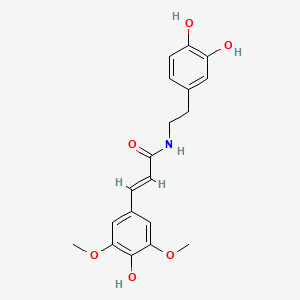
![(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B12793913.png)
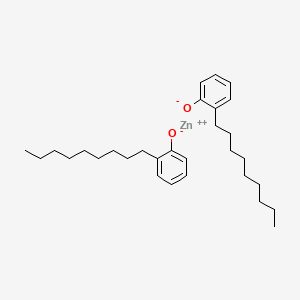
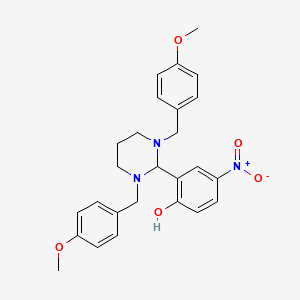
![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)
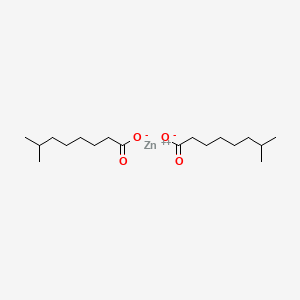
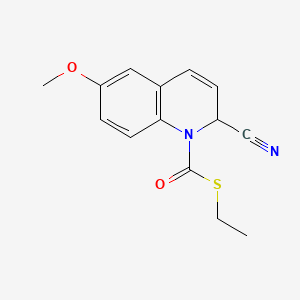


![[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride](/img/structure/B12793958.png)
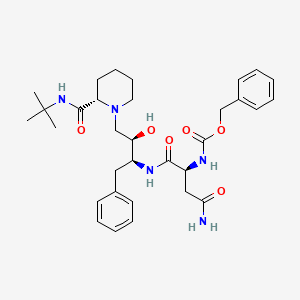
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12793972.png)


